molecular formula C21H13Cl2N7O B14132295 Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- CAS No. 1034474-35-5

Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro-

Cat. No.: B14132295
CAS No.: 1034474-35-5
M. Wt: 450.3 g/mol
InChI Key: RUEZUQUJOIHYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- typically involves multiple steps. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyridine derivatives with appropriate reagents under controlled conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol at room temperature has been reported to yield good results .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of pyrazolo[3,4-b]pyridine and indazole moieties makes it a versatile compound for various applications.

Properties

CAS No.

1034474-35-5

Molecular Formula

C21H13Cl2N7O

Molecular Weight

450.3 g/mol

IUPAC Name

3-[1-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methyl]-5-chloroindazol-4-yl]oxy-5-chlorobenzonitrile

InChI

InChI=1S/C21H13Cl2N7O/c22-12-5-11(8-24)6-13(7-12)31-20-15-9-26-30(18(15)3-2-16(20)23)10-17-14-1-4-19(25)27-21(14)29-28-17/h1-7,9H,10H2,(H3,25,27,28,29)

InChI Key

RUEZUQUJOIHYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.